
Oxoosmium--hydrogen chloride (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoosmium–hydrogen chloride (1/4) is a compound that features osmium in a high oxidation state, coordinated with oxygen and hydrogen chloride. Osmium is a transition metal known for its high density and various oxidation states, making it a versatile element in chemical reactions.
Preparation Methods
The synthesis of oxoosmium–hydrogen chloride (1/4) typically involves the reaction of osmium tetroxide (OsO₄) with hydrogen chloride (HCl). This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and precise temperature control to optimize yield and purity.
Chemical Reactions Analysis
Oxoosmium–hydrogen chloride (1/4) undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of osmium.
Substitution: The chloride ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like potassium permanganate (KMnO₄). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxoosmium–hydrogen chloride (1/4) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including dihydroxylation of alkenes.
Biology: Its ability to bind to lipids makes it useful in staining techniques for electron microscopy.
Medicine: Research is ongoing into its potential use in targeted cancer therapies due to its high reactivity and specificity.
Industry: It is employed in the synthesis of fine chemicals and in processes requiring high oxidation states of osmium.
Mechanism of Action
The mechanism by which oxoosmium–hydrogen chloride (1/4) exerts its effects involves the transfer of oxygen atoms from the osmium center to the substrate. This process is facilitated by the high oxidation state of osmium, which allows it to act as a strong oxidizing agent. The molecular targets and pathways involved include the formation of osmium-oxygen bonds and the subsequent transfer of these oxygen atoms to other molecules.
Comparison with Similar Compounds
Oxoosmium–hydrogen chloride (1/4) can be compared with other osmium compounds such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds feature osmium in high oxidation states, oxoosmium–hydrogen chloride (1/4) is unique due to its specific coordination with hydrogen chloride, which imparts distinct reactivity and stability characteristics.
Similar compounds include:
Osmium tetroxide (OsO₄): Known for its use in dihydroxylation reactions.
Osmium dioxide (OsO₂): Used in various oxidation reactions.
Osmium hexafluoride (OsF₆): Another high oxidation state compound with different reactivity.
Properties
CAS No. |
36509-15-6 |
|---|---|
Molecular Formula |
Cl4H4OOs |
Molecular Weight |
352.1 g/mol |
IUPAC Name |
oxoosmium;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.Os/h4*1H;; |
InChI Key |
GUEHAJQVYSFMSQ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Os].Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


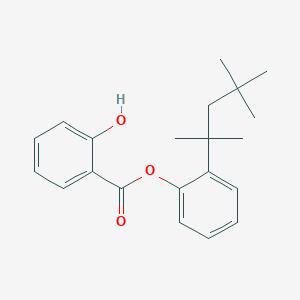



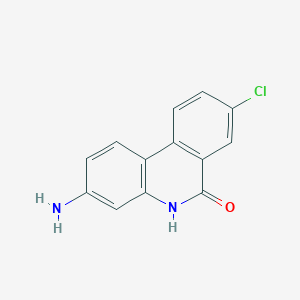
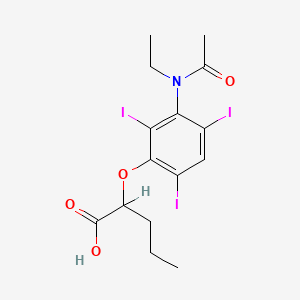
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
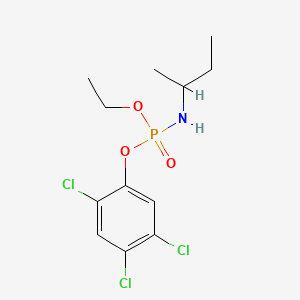
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

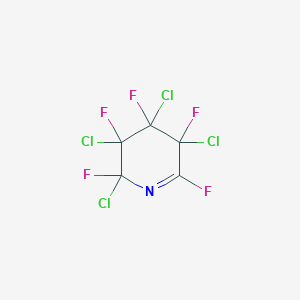

![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
